molecular formula C6H9ClN2O4S B12811469 4-chlorobenzene-1,3-diamine;sulfuric acid CAS No. 71501-45-6

4-chlorobenzene-1,3-diamine;sulfuric acid

Katalognummer: B12811469
CAS-Nummer: 71501-45-6
Molekulargewicht: 240.67 g/mol
InChI-Schlüssel: MQCUGDYVDRIJAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorobenzene-1,3-diamine; sulfuric acid is a compound that consists of 4-chlorobenzene-1,3-diamine and sulfuric acid. 4-Chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of benzene with two amino groups and one chlorine atom attached to the benzene ring. Sulfuric acid, with the molecular formula H2SO4, is a highly corrosive strong mineral acid. The combination of these two compounds forms a complex that is used in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzene-1,3-diamine typically involves the chlorination of 1,3-diaminobenzene. This can be achieved through electrophilic aromatic substitution, where chlorine is introduced to the benzene ring using reagents such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) .

Industrial Production Methods

In an industrial setting, the production of 4-chlorobenzene-1,3-diamine may involve large-scale chlorination processes with controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Oxidation: Formation of 4-chloro-1,3-dinitrobenzene.

    Reduction: Formation of 4-chloro-1,3-diaminobenzene.

    Substitution: Formation of 4-amino-1,3-diaminobenzene.

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzene-1,3-diamine; sulfuric acid is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-chlorobenzene-1,3-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorobenzene-1,2-diamine: Similar structure but with amino groups at different positions on the benzene ring.

    4-Chlorobenzene-1,4-diamine: Similar structure but with amino groups at para positions.

Uniqueness

4-Chlorobenzene-1,3-diamine is unique due to the specific positioning of the amino groups and the chlorine atom, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications .

Eigenschaften

CAS-Nummer

71501-45-6

Molekularformel

C6H9ClN2O4S

Molekulargewicht

240.67 g/mol

IUPAC-Name

4-chlorobenzene-1,3-diamine;sulfuric acid

InChI

InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)

InChI-Schlüssel

MQCUGDYVDRIJAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O

Verwandte CAS-Nummern

68239-80-5
84540-39-6
5131-60-2 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.